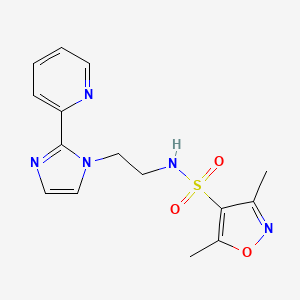
3,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide, identified by CAS number 2034586-95-1, is a synthetic compound that exhibits diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
- Molecular Formula : C₁₅H₁₇N₅O₃S
- Molecular Weight : 347.4 g/mol
- Structure : The compound features an isoxazole ring, a pyridine moiety, and an imidazole group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with isoxazole and imidazole structures often possess significant antimicrobial properties. A study highlighted that derivatives containing isoxazole rings showed notable antibacterial activity against various pathogens. Specifically, compounds similar to this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives with similar structural features were tested against several cancer cell lines. The results indicated that certain isoxazole derivatives exhibited cytotoxic effects by inducing apoptosis in cancer cells through mechanisms involving caspase activation .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of isoxazole derivatives on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, it was found that compounds with modifications similar to this compound showed IC50 values ranging from 5 to 25 µM, indicating significant growth inhibition .
Table 2: IC50 Values for Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 22.47 |
| Compound D | HCT116 | 16.00 |
| This compound | MDA-MB-231 | TBD |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Isoxazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediating anti-inflammatory pathways. In vitro studies demonstrated that these compounds reduced the expression of TNF-alpha and IL-6 in activated macrophages .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Isoxazole Ring : Contributes to the antimicrobial and anticancer properties.
- Pyridine Moiety : Enhances solubility and bioavailability.
- Imidazole Group : Plays a crucial role in modulating biological interactions.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-14(12(2)23-19-11)24(21,22)18-8-10-20-9-7-17-15(20)13-5-3-4-6-16-13/h3-7,9,18H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPWUHHQZMWDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














